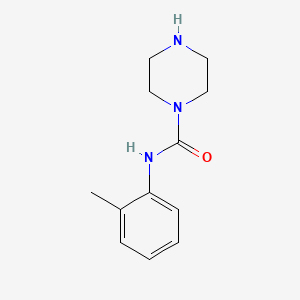

Piperazine-1-carboxylic acid o-tolylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine-1-carboxylic acid o-tolylamide, also known as PCAOT, is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Piperazine-1-carboxylic acid o-tolylamide consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Modifications

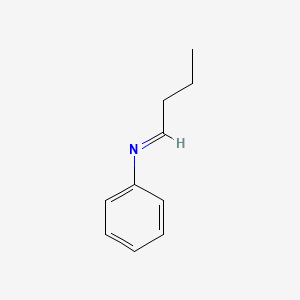

Piperazine derivatives, such as Piperazine-1-carboxylic acid o-tolylamide, are notable for their structural diversity and potential applications in various fields of chemistry and biology. The synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride has been reported, highlighting their utility as building blocks in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007). Furthermore, piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry (Wang et al., 2006).

Biological and Medicinal Applications

Piperazine derivatives are recognized for their biological activities, with substituted piperazines being a common motif in many biologically active compounds. The use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas with antiviral properties highlights the potential of these compounds in therapeutic applications (El‐Faham et al., 2008). Piperazine derivatives have also been identified as important building blocks in the synthesis of novel compounds with antibacterial activities, further emphasizing their significance in the field of medicinal chemistry (Shroff et al., 2022).

Analytical and Environmental Applications

Piperazine-based derivatives have been utilized in enhancing the ionization efficiency of peptides in mass spectrometry, indicating their role in improving analytical techniques for comprehensive proteome analysis (Qiao et al., 2011). Additionally, the resistance of aqueous piperazine to thermal degradation and oxidation in carbon dioxide capture processes underlines the environmental applications of these compounds (Freeman et al., 2010).

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBYPRUBXWTYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276214 |

Source

|

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-1-carboxylic acid o-tolylamide | |

CAS RN |

856437-75-7 |

Source

|

| Record name | Piperazine-1-carboxylic acid o-tolylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)

![2,3-Dibromobenzo[b]thiophene](/img/structure/B1294826.png)